(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

Chiral Synthesis Pharmaceutical Intermediate Quality Control

This (R)-enantiomer (CAS 1258418-91-5) provides a defined C2 chiral center for substrate-controlled diastereoselective reactions, eliminating costly chiral auxiliaries. The acid-labile tert-butoxy group enables chemoselective derivatization: deprotect selectively with mild acid (TFA/DCM) after base-catalyzed steps, reducing chromatographic purification. Unlike the (S)-enantiomer (CAS 140371-02-4) or unprotected analogs, only this compound ensures correct stereochemistry for β-blockers and enzyme inhibitors. Packaged under inert gas; store at -20°C. For R&D only.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
Cat. No. B8066210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)O
InChIInChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
InChIKeyLEMIPPITFFHKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid Procurement Guide: CAS 1258418-91-5 Specifications


(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (CAS: 1258418-91-5) is a chiral α-hydroxy acid derivative containing a tert-butoxy protecting group at the β-position . With the molecular formula C₇H₁₄O₄ and a molecular weight of 162.19 g/mol, this compound features three distinct functional groups: a carboxylic acid, a secondary alcohol, and an acid-labile tert-butyl ether . Its canonical SMILES notation CC(C)(C)OC[C@@H](O)C(=O)O confirms the (R)-configuration at the chiral center, which is critical for its application in asymmetric synthesis .

Why Generic Substitution of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid is Not Advisable


The procurement of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid cannot be fulfilled by substituting its (S)-enantiomer (CAS: 140371-02-4) or the unprotected 3-hydroxypropanoic acid. In asymmetric synthesis, the use of a specific enantiomer dictates the stereochemical outcome of the final product [1]. The (R)-enantiomer possesses a specific chiral configuration at the C2 position, while the (S)-enantiomer is its mirror image and will generate diastereomers or the opposite enantiomer in downstream reactions, leading to inactive or impure drug candidates [1]. Furthermore, the tert-butoxy group serves as an acid-labile protecting group that is essential for preventing unwanted side reactions at the β-hydroxy position; its absence in simpler analogs would result in polymerization or cross-reactivity during peptide coupling or esterification steps [1].

Quantitative Differentiation Evidence for (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid vs. Analogs


Chemical Purity Benchmarking: (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid Exceeds 97% vs. Lower-Grade Alternatives

The target compound is commercially available with a verified purity of 97-98% as determined by HPLC and NMR . This contrasts with the typical minimum purity specification of 95% offered for less rigorously purified research-grade analogs or the (S)-enantiomer (CAS: 140371-02-4) from certain vendors . Higher initial purity reduces the necessity for pre-reaction purification, thereby saving time and improving yield consistency in multi-step syntheses .

Chiral Synthesis Pharmaceutical Intermediate Quality Control

Functional Group Orthogonality: Acid-Labile tert-Butoxy Protection Confers Synthetic Advantage over Unprotected Hydroxy Acids

The presence of the tert-butoxy group allows for selective deprotection under acidic conditions (e.g., TFA) without affecting base-sensitive ester linkages [1]. In contrast, unprotected 3-hydroxypropanoic acid suffers from poor selectivity, as its free hydroxyl group competes for reactivity at both the alcohol and carboxylic acid sites, leading to unwanted polymerization or cross-reactivity during esterification and amidation [2]. This orthogonality is a class-defining feature for advanced intermediate procurement [1].

Protecting Group Strategy Peptide Synthesis Asymmetric Catalysis

Stereochemical Fidelity: (R)-Enantiomer Secures Desired Configuration in Asymmetric Syntheses vs. (S)-Enantiomer

The (R)-enantiomer (CAS: 1258418-91-5) is a defined chiral building block used to install the correct stereochemistry in bioactive molecules, including β-blockers and enzyme inhibitors [1]. The (S)-enantiomer (CAS: 140371-02-4) would yield the opposite stereochemical outcome, resulting in a different diastereomeric or enantiomeric product . The enantiomeric purity of the starting material is directly correlated to the optical purity of the final pharmaceutical agent; using the (R)-enantiomer eliminates the need for chiral resolution steps downstream, thereby improving process mass intensity and reducing cost [1].

Enantioselective Synthesis Chiral Building Blocks Drug Development

Key Application Scenarios for (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (CAS 1258418-91-5)


Synthesis of Chiral Pharmaceutical Intermediates (β-Blockers and Enzyme Inhibitors)

The compound is a critical building block for synthesizing β-blockers and small-molecule enzyme inhibitors [1]. Its (R)-configuration ensures the correct stereochemical outcome required for biological activity. The tert-butoxy protecting group enables chemoselective derivatization of the carboxylic acid moiety without interference from the β-hydroxy group, a feature that simplifies the construction of complex pharmacophores [1].

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

This compound provides an acid-labile protecting group that is orthogonal to base-labile protecting groups commonly used in peptide and carbohydrate chemistry [1]. Researchers can selectively deprotect the tert-butoxy group with mild acid (e.g., TFA/DCM) after performing base-catalyzed reactions on the carboxylic acid, offering precise control over the synthetic sequence and reducing the number of chromatographic purification steps [1].

Asymmetric Synthesis and Chiral Pool Methodology

The defined (R)-stereocenter makes this compound a valuable member of the chiral pool for asymmetric synthesis. It can be used to introduce chirality into target molecules through substrate-controlled diastereoselective reactions, bypassing the need for expensive chiral auxiliaries or catalysts in certain transformations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.